6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . It is a pyrimidine derivative, characterized by the presence of a tert-butyl group at the 6th position, a hydroxyl group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with tert-butyl and hydroxyl substituents under controlled conditions. One common method involves the use of tert-butylamine and diethyl oxalate as starting materials, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium bicarbonate or palladium on carbon (Pd/C) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-tert-butyl-2-oxo-pyrimidine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 6-tert-butyl-2-hydroxy-pyrimidine-4-methanol .
Scientific Research Applications
6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues, while the tert-butyl group can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group.
6-Methyl-2-hydroxy-pyrimidine-4-carboxylic acid: Similar structure but with a methyl group at the 6th position.
2-Hydroxy-4-ethylpyrimidine-5-carboxylic acid: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and binding interactions compared to similar compounds with smaller alkyl groups . This uniqueness makes it a valuable compound for specific applications in research and industry .
Biological Activity
6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure due to the presence of a tert-butyl group and hydroxyl functionalities, which may influence its interactions with biological targets. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of pyrimidine precursors with tert-butyl and hydroxyl substituents. Common methods include:
- Reagents : Tert-butylamine and diethyl oxalate.
- Conditions : Controlled cyclization followed by functional group modifications.
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical transformations .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues, enhancing binding affinity through hydrophobic interactions provided by the tert-butyl group .
Molecular Targets
Research indicates that this compound may target:
- Enzymes : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptors : Possible interactions with cellular receptors that modulate signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (μM) | Comments |
---|---|---|
MDA-MB-231 (Breast) | 0.126 | Significant inhibition observed . |
A549 (Lung) | 0.15 | Exhibited selective toxicity towards cancer cells . |
These results suggest that this compound could serve as a lead in the development of new anticancer agents.
Enzyme Inhibition Studies
The compound's structural features allow it to act as an enzyme inhibitor. It has been evaluated for its ability to inhibit key enzymes involved in nucleotide biosynthesis:
Enzyme Target | Inhibition Type | IC50 (nM) |
---|---|---|
GARFTase | Competitive | 29 |
CDK6 | Allosteric | 290 |
These findings indicate its potential role in regulating cell cycle progression and tumor growth .
Case Studies
- Study on MDA-MB-231 Cells :
- In Vivo Efficacy :
Properties
IUPAC Name |
6-tert-butyl-2-oxo-1H-pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)6-4-5(7(12)13)10-8(14)11-6/h4H,1-3H3,(H,12,13)(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBOARHIJSWQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.